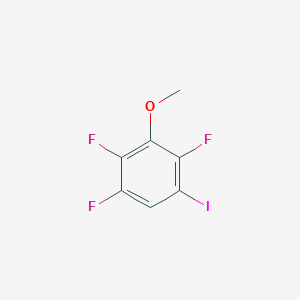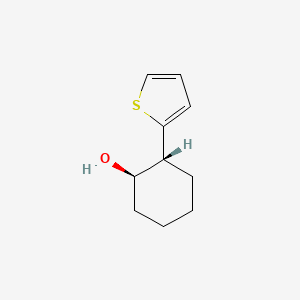
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol is a chiral compound featuring a cyclohexanol ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 2-(thiophen-2-yl)cyclohexanone using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: 2-(Thiophen-2-yl)cyclohexanone
Reduction: 2-(Thiophen-2-yl)cyclohexane
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with chiral centers.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary or ligand, facilitating the formation of enantioselective products. The thiophene ring can interact with various molecular targets, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-(Thiophen-2-yl)cyclohexanol
- 2-(Thiophen-2-yl)cyclohexanone
- 2-(Thiophen-2-yl)cyclohexane
Uniqueness
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity, selectivity, and interactions with other molecules, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
(1R,2R)-2-thiophen-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2/t8-,9-/m1/s1 |
InChI Key |
QDCBNZGPGVRJIS-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CS2)O |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


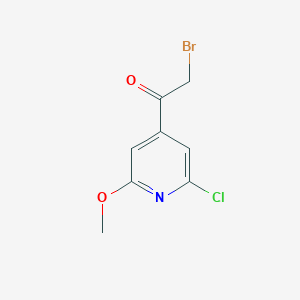
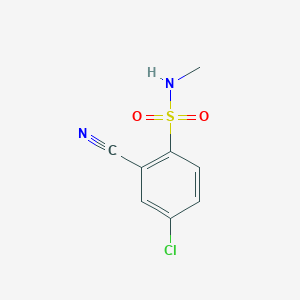
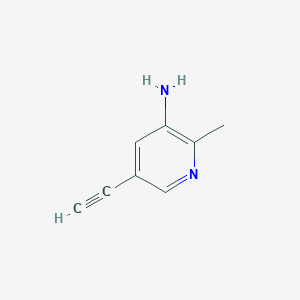
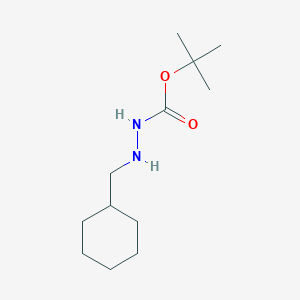
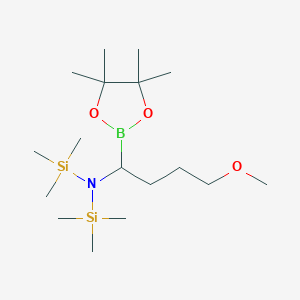
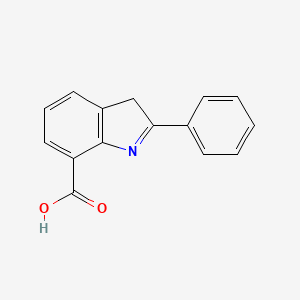
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
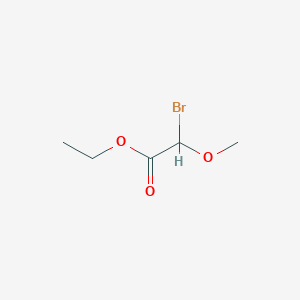
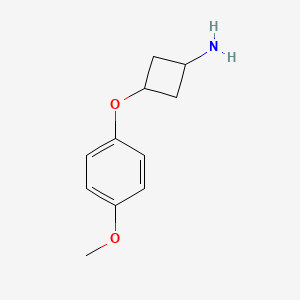
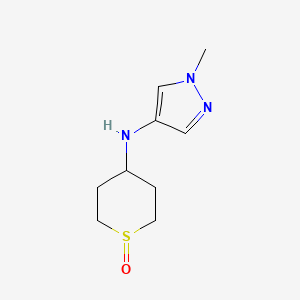
![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)


